molecular formula C27H26N4O8S2 B2872274 ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-71-4

ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2872274
CAS No.: 851977-71-4
M. Wt: 598.65
InChI Key: LGYCVGZCYTWSMV-UHFFFAOYSA-N
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Description

ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the methoxyphenyl group, the morpholin-4-ylsulfonylbenzoyl group, and finally the ethyl ester group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with similar compounds, such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: This compound has a simpler structure and different functional groups, leading to different chemical and biological properties.

    Ethyl 3-(4-methoxybenzoyl)propionate: Another related compound with distinct reactivity and applications. The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O8S2/c1-3-39-27(34)23-21-16-40-25(22(21)26(33)31(29-23)18-6-8-19(37-2)9-7-18)28-24(32)17-4-10-20(11-5-17)41(35,36)30-12-14-38-15-13-30/h4-11,16H,3,12-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYCVGZCYTWSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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